molecular formula C8H9BrN2O B2591317 Ethyl 5-bromopicolinimidate CAS No. 1354927-82-4

Ethyl 5-bromopicolinimidate

Cat. No. B2591317
CAS RN: 1354927-82-4
M. Wt: 229.077
InChI Key: APLNHTWEMFDNGN-UHFFFAOYSA-N
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Description

Ethyl 5-bromopicolinimidate is a chemical compound with the formula C8H9BrN2O . It is also known by its CAS number 1354927-82-4 . This compound is related to 5-Bromonicotinamide, a heterocyclic aromatic compound containing a pyridine ring substituted at position 3 by a carboxamide group .


Synthesis Analysis

A paper published in Analytical and Bioanalytical Chemistry discusses the use of this compound (EBPI) as a reagent for the isotopic N-terminal derivatization in de novo sequencing by MS/MS . The paper demonstrates the combined advantage of a significant MALDI signal enhancement and Br isotopic signature in de novo sequencing by MS/MS .


Chemical Reactions Analysis

The paper in Analytical and Bioanalytical Chemistry discusses the use of this compound (EBPI) in the process of de novo sequencing of protein N terminus . The bromine isotopic tag incorporated to the N terminus distinguishes N-terminal ion series from C-terminal ion series, facilitating de novo N-terminal sequencing of protein .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.07386 . Further physical and chemical properties are not directly available from the search results.

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

Ethyl 5-bromopicolinimidate and related compounds have notable applications in the synthesis of complex heterocyclic structures. For instance, studies have shown the use of related bromophenyl ethyl groups as building blocks in radical cyclisation reactions with azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles and cyclisation of intermediate aryl radicals to yield new 6-membered rings attached to azoles, demonstrating the utility of these compounds in creating intricate molecular architectures (Allin et al., 2005).

Molecular Structure and Crystallography

This compound analogs have been used in crystallography to explore molecular structures. For example, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a derivative of this compound, allowed for detailed molecular structure analysis through X-ray crystallography, demonstrating the role of these compounds in elucidating complex molecular structures (Luo et al., 2019).

Applications in Chemical Kinetics

In chemical kinetics, derivatives of this compound have been used to study nucleophilic substitution reactions, offering insights into reaction mechanisms and solvent effects. For instance, the reaction of 2-bromo-5-nitrothiophene with morpholine, a process relevant to this compound chemistry, provided information on solvent effects and reaction kinetics, highlighting the importance of such compounds in understanding fundamental chemical processes (Harifi‐Mood & Mousavi-Tekmedash, 2013).

Applications in Chemistry Education

This compound and similar compounds find their application in educational contexts as well, specifically in teaching chemistry concepts. Research in chemistry education has utilized compounds like Ethyl bromide, a related compound, as a case study to enhance student understanding and engagement in the subject, demonstrating the pedagogical value of such chemicals (Han Li-rong, 2010).

Future Directions

While specific future directions for Ethyl 5-bromopicolinimidate are not directly available from the search results, the use of similar compounds in areas such as de novo sequencing suggests potential future applications in biochemical research and development.

properties

IUPAC Name

ethyl 5-bromopyridine-2-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-12-8(10)7-4-3-6(9)5-11-7/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLNHTWEMFDNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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